1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine
Overview
Description
1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine is a lipid chaperone, usually seen in the membrane leaflet and is abundantly present in the mitochondria . It is used in the preparation of liposomes for conjugating with pH sensors for live cell imaging .
Synthesis Analysis
The synthesis of glycerophosphoethanolamine in mammals may follow different pathways. Minor pathways are the acylation of monoacyl-GPEtn (also termed lyso-GPEtn) by lyso-PE-acyltransferase and a base exchange reaction between glycerophosphoserine and ethanolamine .
Molecular Structure Analysis
The molecular formula of 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine is C21H42NO8P . The molecular weight is 467.5 g/mol . The InChIKey is UNACBKDVIYEXSL-LJQANCHMSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine include a molecular weight of 467.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 9 . It also has a rotatable bond count of 23 .
Scientific Research Applications
High-Performance Liquid Chromatography and Mass Spectrometry
1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine and related phospholipids have been studied using high-performance liquid chromatography (HPLC) and fast atom bombardment (FAB) mass spectrometry. These methods have been employed to analyze the molecular weights, branching, and double bonds in the fatty acyl chains of intact phospholipid molecules (Dasgupta et al., 1987).
Phase Transition and Molecular Organization
Studies have focused on the thermotropic behavior and molecular properties of phosphatidylethanolamines, like 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine, through techniques such as 2H NMR spectroscopy. These studies compare phosphatidylethanolamines with other phospholipids to understand their role in phase transitions and molecular organization within membranes (Perly et al., 1985).
Gene Delivery Applications
Research has explored the use of 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine in binary lipid mixtures for gene delivery. These studies involve characterizing lipid mixtures and investigating their behavior in forming complexes with plasmid DNA for potential use in non-viral gene carriers (Wölk et al., 2015).
Bilayer Mixing Behavior
Investigations into the mixing behavior of phospholipids derived from 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine in the fluid bilayer state provide insights into the nearest-neighbor recognition methods and the influence of diluents on these phospholipids (Shibakami et al., 1997).
Acyl Chain Dynamics
The dynamical behavior of acyl chains in phosphatidylethanolamines, including 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine, has been studied using relaxation times from 2H NMR. These studies aim to understand the mobility and behavior of phospholipid bilayers (Perly et al., 1985).
Structural and Dynamic Properties
Molecular dynamics simulations have been used to study the structural and dynamic properties of phospholipid bilayers containing 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine. Such studies provide insights into the behavior of these molecules in biological membranes (Leekumjorn & Sum, 2006).
Lipid Membrane Studies
Studies have utilized 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine in lipid monolayers as model membranes for understanding biological activities of molecules like gemini amphiphilic pseudopeptides. These studies analyze the properties of lipid/GAPs mixtures to understand how these molecules modify lipid membranes (Rubio-Magnieto et al., 2013).
properties
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42NO8P/c1-3-5-7-9-11-13-20(23)27-17-19(18-29-31(25,26)28-16-15-22)30-21(24)14-12-10-8-6-4-2/h19H,3-18,22H2,1-2H3,(H,25,26)/t19-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNACBKDVIYEXSL-LJQANCHMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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